An In-depth Technical Guide to 5-Amino-2-bromophenol
An In-depth Technical Guide to 5-Amino-2-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-bromophenol (CAS Number: 55120-56-4), a key chemical intermediate with significant potential in research and drug development. This document details its chemical and physical properties, safety and handling information, and provides insights into its synthesis. Furthermore, it explores the broader context of bromophenol's biological activities, offering a foundation for its potential applications in medicinal chemistry and signaling pathway research.
Chemical and Physical Properties
5-Amino-2-bromophenol is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups. These features make it a versatile building block in organic synthesis. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Amino-2-bromophenol
| Property | Value | Source |
| CAS Number | 55120-56-4 | [1][2] |
| Molecular Formula | C₆H₆BrNO | [2][3] |
| Molecular Weight | 188.02 g/mol | [3] |
| Appearance | Off-white to light brown crystalline powder | [3] |
| Melting Point | 102-106 °C | [2] |
| Boiling Point | 315.6±27.0 °C (Predicted) | [2] |
| Density | 1.832±0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.79±0.10 (Predicted) | [3] |
| Solubility | Sparingly soluble in water | [3] |
Safety and Handling
Proper handling of 5-Amino-2-bromophenol is crucial to ensure laboratory safety. The compound is classified as harmful if swallowed and may cause skin and eye irritation. Table 2 summarizes the key safety information.
Table 2: Safety Information for 5-Amino-2-bromophenol
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. |
| H335: May cause respiratory irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols: Synthesis
A plausible synthetic route to 5-Amino-2-bromophenol would start from 2-bromo-5-nitrophenol. The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation.
Below is a generalized experimental workflow for such a transformation.
Caption: Generalized workflow for the synthesis of 5-Amino-2-bromophenol.
Applications in Drug Development and Biological Activity
While specific studies on the biological activity of 5-Amino-2-bromophenol are limited, the broader class of bromophenols, particularly those isolated from marine algae, has demonstrated a wide range of significant biological activities. These compounds are of great interest to medicinal chemists and drug development professionals.
Potential Therapeutic Areas for Bromophenol Derivatives:
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Anticancer: Certain bromophenols have shown cytotoxic effects against various cancer cell lines.
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Antidiabetic: Some derivatives have exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway.
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Antioxidant: The phenolic hydroxyl group in these compounds can act as a radical scavenger, conferring antioxidant properties.
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Antimicrobial: Bromophenols have also been reported to possess antibacterial and antifungal activities.
The presence of reactive amino, bromo, and hydroxyl groups on the 5-Amino-2-bromophenol scaffold makes it an attractive starting material for the synthesis of novel drug candidates. These functional groups can be readily modified to generate a library of derivatives for biological screening.
The general mechanism of action for many phenolic compounds involves the modulation of cellular signaling pathways through various mechanisms, including enzyme inhibition and antioxidant activity.
Caption: Potential signaling pathways modulated by bromophenol derivatives.
Conclusion
5-Amino-2-bromophenol is a valuable chemical intermediate with considerable potential for applications in medicinal chemistry and materials science. Its versatile structure allows for the synthesis of a diverse range of derivatives. While direct biological data for this specific isomer is currently limited, the established bioactivities of the broader bromophenol class provide a strong rationale for its exploration in drug discovery programs. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this compound.

